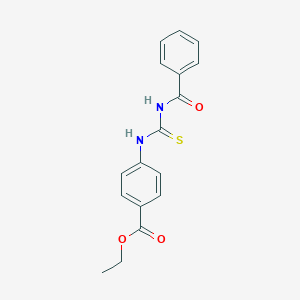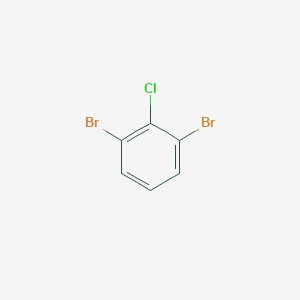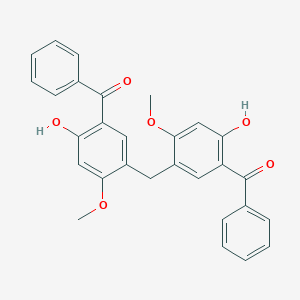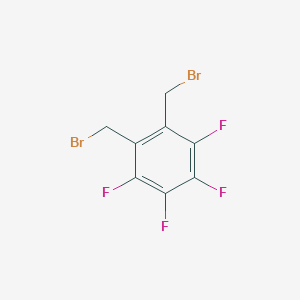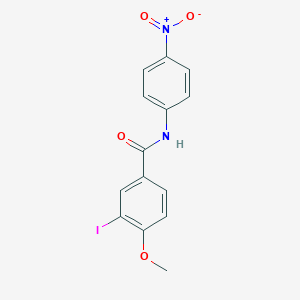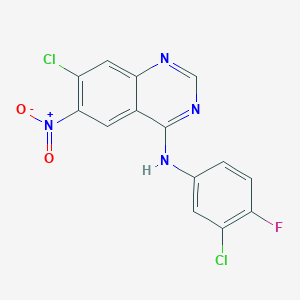
(2-(ピペリジン-1-イルメチル)フェニル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Piperidin-1-ylmethyl)phenyl)methanol: is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanol group
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: (2-(Piperidin-1-ylmethyl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its role as a building block for drug development.
Industry:
Material Science: It may be used in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize (2-(Piperidin-1-ylmethyl)phenyl)methanol involves the reductive amination of 2-benzylpiperidine with formaldehyde. The reaction typically uses a reducing agent such as sodium cyanoborohydride under mild conditions.
Grignard Reaction: Another method involves the Grignard reaction where phenylmagnesium bromide reacts with piperidine-1-carboxaldehyde, followed by hydrolysis to yield (2-(Piperidin-1-ylmethyl)phenyl)methanol.
Industrial Production Methods: Industrial production methods for (2-(Piperidin-1-ylmethyl)phenyl)methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (2-(Piperidin-1-ylmethyl)phenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
作用機序
The mechanism of action of (2-(Piperidin-1-ylmethyl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
類似化合物との比較
(2-(Piperazin-1-ylmethyl)phenyl)methanol: Similar structure but contains a piperazine ring instead of a piperidine ring.
(2-(Morpholin-1-ylmethyl)phenyl)methanol: Contains a morpholine ring, offering different chemical properties.
Uniqueness:
Structural Features: The presence of the piperidine ring in (2-(Piperidin-1-ylmethyl)phenyl)methanol provides unique steric and electronic properties, influencing its reactivity and interactions.
Applications: Its specific structure makes it suitable for certain pharmacological applications where other similar compounds may not be as effective.
特性
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14/h2-3,6-7,15H,1,4-5,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSCBYKUUQJGNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351179 |
Source


|
| Record name | [2-(piperidin-1-ylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91271-61-3 |
Source


|
| Record name | 2-(1-Piperidinylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(piperidin-1-ylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
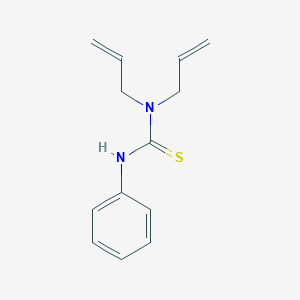
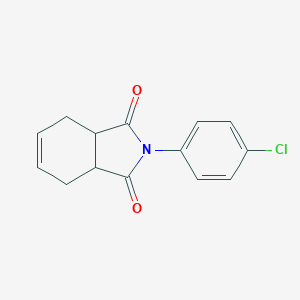

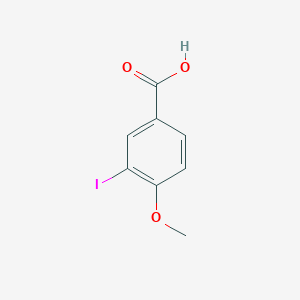
![2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B185468.png)

